ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as trisodium citrate dihydrate and solvents like aqueous ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyran ring.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives and compounds with cyano and amino functional groups. Examples include:
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate .
- 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides .
Uniqueness
The uniqueness of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate lies in its combination of functional groups and the resulting chemical properties
Biological Activity
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family, notable for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound features a pyran ring structure with multiple functional groups, including an amino group, cyano group, and a carboxylate moiety. These structural elements contribute to its reactivity and biological activity. The presence of the 2-fluorophenyl group and the sulfanyl linkage enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Ethyl 6-amino-5-cyano derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Studies have shown that certain derivatives can inhibit Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Fungal Activity : Some pyran derivatives have demonstrated antifungal activity, making them candidates for treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory potential of ethyl 6-amino-5-cyano compounds has been investigated in several studies. The mechanism often involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines. For example:
- Cytokine Modulation : Research has indicated that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .
Anticancer Activity
The anticancer properties of ethyl 6-amino-5-cyano derivatives have garnered significant attention:
- Inhibition of Tumor Cell Proliferation : Studies have reported that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values indicate effective concentrations for inducing cytotoxicity .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis via mitochondrial pathways |
A549 (Lung) | 29.3 | Cell cycle arrest at G1 phase |
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial-dependent pathways.
- Modulation of Signaling Pathways : By influencing signaling cascades such as NF-kB and MAPK pathways, this compound can alter cellular responses to stress and inflammation .
1. Synthesis and Evaluation of Anticancer Activity
In a recent study, researchers synthesized a series of pyran derivatives, including ethyl 6-amino-5-cyano variants, to evaluate their anticancer effects against MDA-MB-231 cells. The study revealed that modifications to the pyran structure significantly impacted cytotoxicity and selectivity towards cancer cells .
2. Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial efficacy of ethyl 6-amino derivatives against Staphylococcus aureus and Candida albicans. Results indicated a promising inhibitory effect, highlighting their potential as therapeutic agents against infectious diseases .
Properties
Molecular Formula |
C23H19FN4O3S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H19FN4O3S/c1-3-30-23(29)20-18(12-32-22-14(10-25)9-8-13(2)28-22)31-21(27)16(11-26)19(20)15-6-4-5-7-17(15)24/h4-9,19H,3,12,27H2,1-2H3 |
InChI Key |
CHDSUBSQSICVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=C(C=CC(=N3)C)C#N |
Origin of Product |
United States |
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